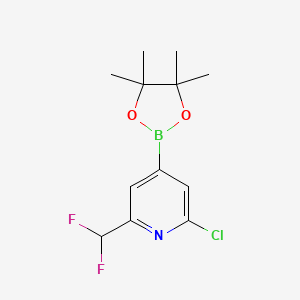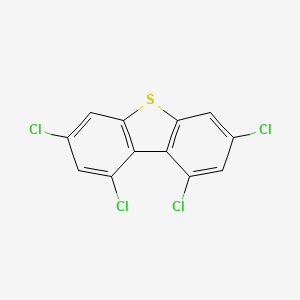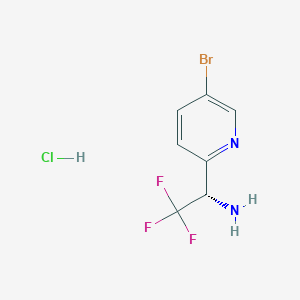
4-(Tert-butyl)-2-chloro-5-hydroxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Tert-butyl)-2-chloro-5-hydroxybenzonitrile is an organic compound with a complex structure that includes a tert-butyl group, a chlorine atom, a hydroxyl group, and a nitrile group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)-2-chloro-5-hydroxybenzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst to introduce the tert-butyl group. This is followed by chlorination using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom. The hydroxyl group can be introduced through a hydroxylation reaction, and finally, the nitrile group is added via a cyanation reaction using a reagent like sodium cyanide or potassium cyanide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is often considered in industrial processes .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Tert-butyl)-2-chloro-5-hydroxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-(Tert-butyl)-2-chloro-5-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-(Tert-butyl)-2-chloro-5-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The chlorine atom may also contribute to the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylphenol: Similar structure but lacks the nitrile and chlorine groups.
4-tert-Butylcatechol: Contains a catechol moiety instead of the nitrile and chlorine groups.
4-tert-Butylbenzoic acid: Contains a carboxylic acid group instead of the nitrile and chlorine groups
Uniqueness
4-(Tert-butyl)-2-chloro-5-hydroxybenzonitrile is unique due to the combination of functional groups it possesses, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H12ClNO |
|---|---|
Molekulargewicht |
209.67 g/mol |
IUPAC-Name |
4-tert-butyl-2-chloro-5-hydroxybenzonitrile |
InChI |
InChI=1S/C11H12ClNO/c1-11(2,3)8-5-9(12)7(6-13)4-10(8)14/h4-5,14H,1-3H3 |
InChI-Schlüssel |
LYQJUYCIJZHZJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=C(C(=C1)Cl)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(3-(pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B13039992.png)



![3-Tert-butylbicyclo[1.1.1]pentan-1-amine; trifluoroacetic acid](/img/structure/B13040024.png)
![[2-Bromo-6-(6-tert-butyl-8-fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)phenyl]methyl acetate](/img/structure/B13040031.png)


